

Foundational Principles: Analyte Characteristics and Strategic Approach

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

CAS No.: 2460755-00-2

Cat. No.: B2370317

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The analyte, **3-(4-Methylphenyl)azetidin-3-ol;hydrochloride**, presents specific structural features that dictate the analytical strategy. Its structure comprises a polar tertiary alcohol, a p-tolyl aromatic group, and a strained four-membered azetidine ring. The molecule is supplied as a hydrochloride salt, which is a critical consideration for sample preparation.

The primary analytical objectives are:

- To determine the accurate mass of the protonated molecule for confirmation of its elemental composition.
- To elucidate the characteristic fragmentation patterns via tandem mass spectrometry (MS/MS) to provide unequivocal structural confirmation.

Given the analyte's polarity and thermal lability, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.

[2] ESI is a soft ionization technique that is exceptionally well-suited for polar and thermally unstable molecules, typically generating a protonated molecular ion $[M+H]^+$ with minimal in-source fragmentation.[3][4][5]

Experimental Design and Self-Validating Protocols

A robust analytical method relies on meticulous sample preparation and a well-defined instrumental setup. The protocol described below is designed to be self-validating by incorporating blanks and standards to ensure data integrity.

Sample Preparation: Mitigating Matrix and Salt Effects

The presence of non-volatile salts, such as hydrochloride, is known to cause significant ion suppression in the electrospray source, which can compromise sensitivity.^{[6][7]} Therefore, the primary goal of sample preparation is to effectively analyze the free base in a compatible solvent system.

Step-by-Step Protocol:

- **Stock Solution Preparation:** Accurately weigh approximately 1 mg of **3-(4-Methylphenyl)azetid-3-ol;hydrochloride** and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. The use of a high-purity organic solvent facilitates the dissolution of the free base.
- **Working Solution Preparation:** Perform a serial dilution of the stock solution. A typical working concentration for direct infusion or LC-MS analysis of small molecules is in the range of 1-100 ng/mL.^{[7][8]} Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to yield a 10 µg/mL solution. Further dilutions can be made from this to optimize signal intensity.
- **Solvent Selection:** The use of volatile solvents like methanol, acetonitrile, and water is crucial for ESI.^{[5][8]} Solvents such as DMSO or DMF should be avoided or heavily diluted as they are non-volatile and can contaminate the MS system.^[7]
- **Vial Selection:** Use appropriate 2 mL glass autosampler vials with screw or snap caps and PTFE septa to prevent contamination from plasticizers, especially when using organic solvents.^[6]
- **System Suitability:** Before and after the sample queue, inject a blank solvent sample (the same solvent used for the final dilution) to ensure the system is clean and to monitor for any carry-over between injections.^[8]

Instrumentation and Analytical Conditions

The analysis is best performed on a high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (TQ) instrument, coupled to a UHPLC system.[9] This setup allows for both accurate mass measurement and detailed fragmentation studies.

Table 1: Recommended LC-MS/MS Instrumental Parameters

Parameter	Recommended Setting	Rationale
UHPLC System	Agilent 1290 Infinity II or equivalent	Provides robust and reproducible chromatographic separation at high pressures.
Column	Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 μ m)	Offers excellent retention and separation for moderately polar analytes.
Mobile Phase A	0.1% Formic Acid in Water	The acidic modifier promotes protonation of the analyte in the ESI source, enhancing the [M+H] ⁺ signal.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	A common organic solvent for reversed-phase chromatography with good elution strength.
Gradient	5% B to 95% B over 5 minutes	A standard gradient to elute the analyte while separating it from potential impurities.
Flow Rate	0.4 mL/min	A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature	40 °C	Ensures reproducible retention times and peak shapes.
MS System	Agilent 6470 TQ, JEOL JMS-TQ4000GC, or equivalent	Enables both full scan (MS1) and product ion scan (MS/MS) experiments. [9] [10]
Ionization Mode	Electrospray Ionization (ESI), Positive	The basic nitrogen in the azetidine ring is readily protonated. ESI is the preferred method for polar molecules. [3] [4]

Capillary Voltage	+4000 V	Optimizes the electrospray process for ion generation.[5]
Gas Temperature	300 °C	Facilitates desolvation of the ESI droplets.
Gas Flow	10 L/min	Aids in the desolvation process.
Collision Energy (MS/MS)	Ramped (e.g., 10-40 eV)	A range of collision energies is used to generate a comprehensive fragmentation spectrum, from the precursor ion to smaller fragment ions.

Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum of 3-(4-Methylphenyl)azetidin-3-ol provides a fingerprint of its molecular structure. The analysis involves interpreting both the full scan (MS1) spectrum to identify the molecular ion and the tandem (MS/MS) spectrum to understand its fragmentation.

Full Scan (MS1) Analysis: The Molecular Ion

The free base of the analyte has the chemical formula $C_{10}H_{13}NO$ and a monoisotopic mass of 163.0997 Da. In positive ion ESI mode, the molecule will readily accept a proton at the azetidine nitrogen. Therefore, the expected primary ion in the MS1 spectrum is the protonated molecule, $[M+H]^+$.

- Expected m/z: 164.1075 ($C_{10}H_{14}NO^+$)

Observation of this ion with high mass accuracy (e.g., within 5 ppm on a Q-TOF instrument) provides strong evidence for the elemental composition of the analyte.

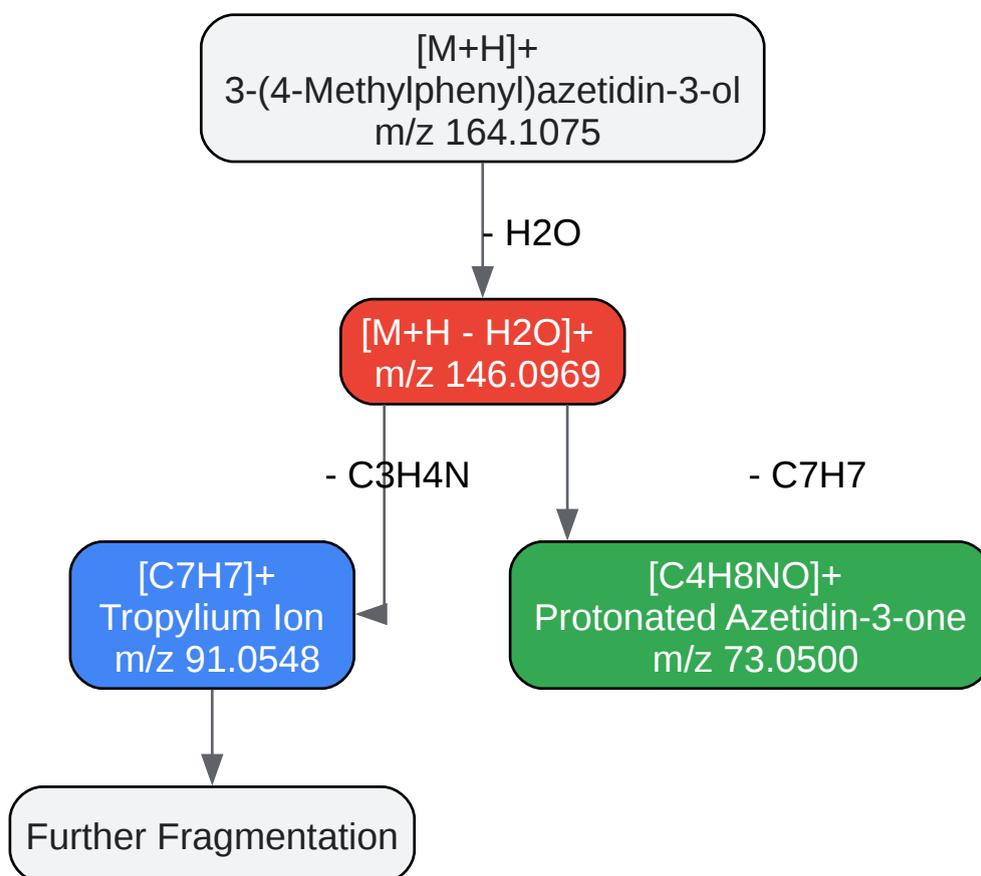
Tandem MS (MS/MS) Analysis: Elucidating the Fragmentation Pathway

The fragmentation of cyclic compounds in the gas phase is often complex, driven by ring strain and the location of the charge.[11][12] For the protonated 3-(4-Methylphenyl)azetidin-3-ol,

fragmentation is initiated by the protonated nitrogen and the proximate hydroxyl group, leading to characteristic neutral losses and ring-opening events.

The proposed fragmentation pathway is as follows:

- **Initial Dehydration:** The most common initial fragmentation step for protonated alcohols is the loss of a water molecule (18.0106 Da). This occurs via proton transfer from the nitrogen to the hydroxyl group, followed by its elimination as H₂O, leading to the formation of a stabilized carbocation at m/z 146.0969.
- **Azetidine Ring Opening:** The strained four-membered ring is susceptible to cleavage. Following dehydration, the resulting ion can undergo a ring-opening cascade. A likely pathway involves the cleavage of the C-C bonds adjacent to the positively charged carbon, leading to the formation of an iminium ion.
- **Formation of the Tropylium Ion:** A characteristic fragment for toluene-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91.0548. This is formed by the cleavage of the bond between the azetidine ring and the p-tolyl group, followed by rearrangement.
- **Loss of the Phenyl Ring:** Another significant fragmentation would be the loss of the tolyl group as a neutral radical (91.0548 Da), resulting in a fragment corresponding to the protonated azetid-3-one structure at m/z 73.0500.



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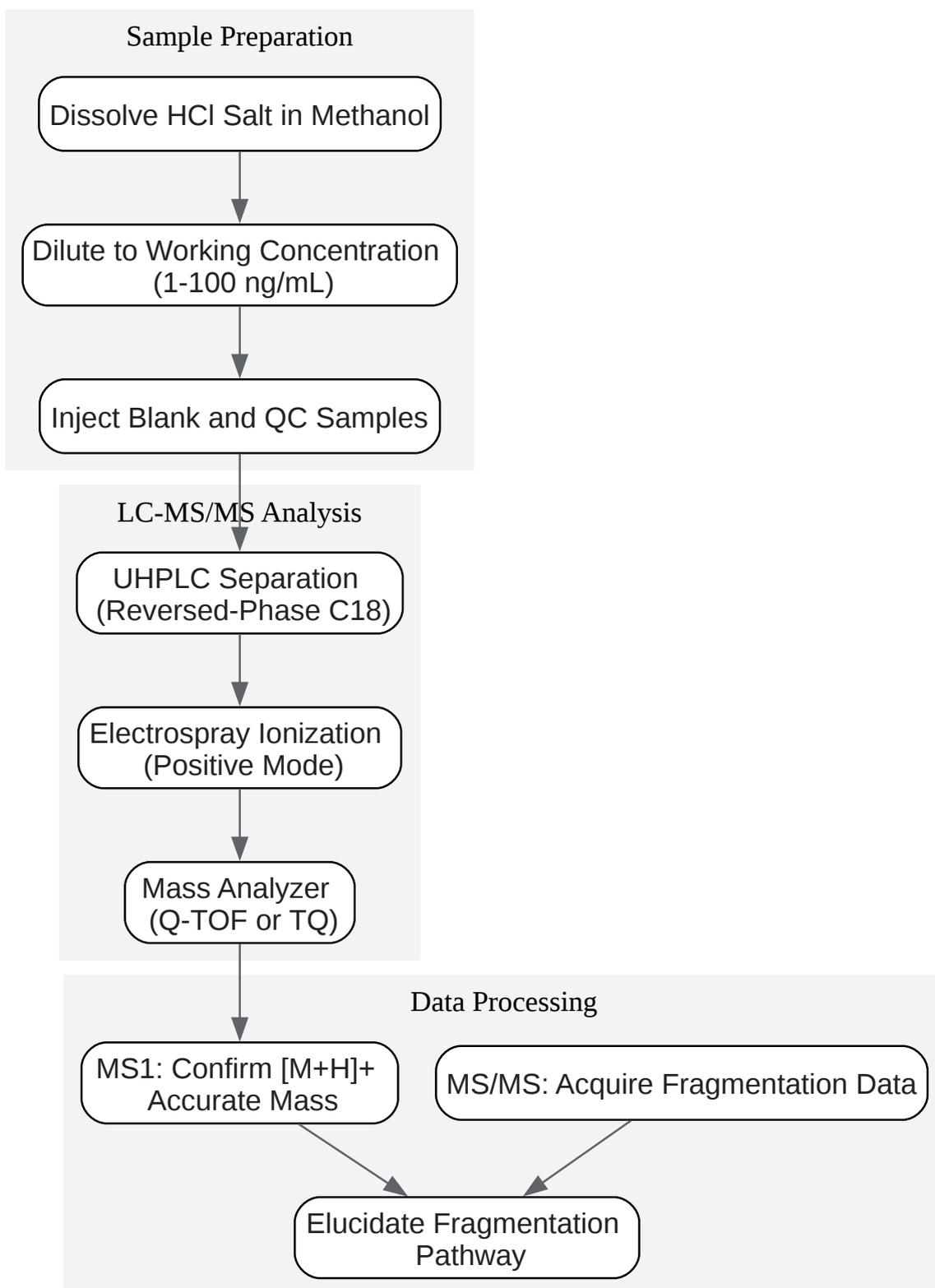
Caption: Proposed Fragmentation Pathway for Protonated 3-(4-Methylphenyl)azetidin-3-ol.

Table 2: Summary of Expected Ions and Fragments

m/z (Calculated)	Elemental Composition	Description
164.1075	C ₁₀ H ₁₄ NO ⁺	Protonated Molecule [M+H] ⁺
146.0969	C ₁₀ H ₁₂ N ⁺	Loss of water [M+H - H ₂ O] ⁺
91.0548	C ₇ H ₇ ⁺	Tropylium ion from p-tolyl group
73.0500	C ₄ H ₈ NO ⁺	Loss of the neutral tolyl group

Overall Experimental Workflow

The entire analytical process, from sample receipt to final data interpretation, can be visualized as a logical sequence of operations designed to ensure accuracy and reproducibility.



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Caption: High-Level Experimental Workflow for the LC-MS/MS Analysis.

Conclusion

This guide outlines a robust and scientifically grounded methodology for the mass spectrometric analysis of **3-(4-Methylphenyl)azetidin-3-ol;hydrochloride**. By employing a systematic approach that includes careful sample preparation to mitigate salt effects, optimization of LC-ESI-MS/MS parameters, and detailed interpretation of fragmentation patterns, researchers can achieve unambiguous structural confirmation and characterization of this important chemical scaffold. The proposed fragmentation pathway provides a reliable basis for the identification of this compound and its potential metabolites in complex matrices, thereby supporting its advancement in drug discovery and development pipelines.

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